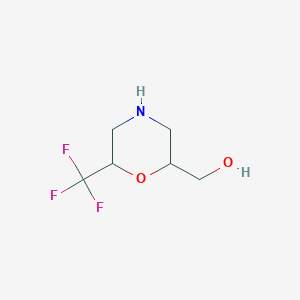

(6-(Trifluoromethyl)morpholin-2-yl)methanol

Descripción

Historical Context of Morpholine Derivatives in Research

Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, has been a cornerstone of medicinal chemistry since the mid-20th century. Early applications focused on its role as a solvent and corrosion inhibitor, but its pharmacological potential became evident with the discovery of morpholine-containing antibiotics like Linezolid. The ring’s ability to adopt both chair and boat conformations enables diverse molecular interactions, particularly with kinase domains in anticancer therapies.

A 2020 meta-analysis of 57 clinical studies revealed that 23% of kinase inhibitors in Phase III trials incorporate morpholine or its derivatives, underscoring its privileged pharmacophore status. The table below summarizes key milestones in morpholine-based drug development:

Emergence of Trifluoromethylated Morpholines in Medicinal Chemistry

The strategic incorporation of -CF₃ groups into morpholine derivatives emerged as a response to challenges in blood-brain barrier penetration and oxidative metabolism. Trifluoromethylation enhances lipophilicity (logP increase of 0.5–1.2 units) while introducing metabolic resistance to cytochrome P450 enzymes. A landmark 2017 study demonstrated that morpholine-derived hemiaminal ethers serve as efficient trifluoromethylating agents, enabling regioselective -CF₃ installation on aromatic systems.

Recent FDA approvals highlight the therapeutic impact of this hybridization:

| Drug Name | Structure | Indication | Approval Year |

|---|---|---|---|

| Acalabrutinib | Morpholine-CF₃ hybrid | Lymphoma | 2019 |

| Sotorasib | CF₃-substituted heterocycle | NSCLC | 2021 |

| Pretomanid | Trifluoromethylated nitroimidazole | Tuberculosis | 2019 |

Position of (6-(Trifluoromethyl)morpholin-2-yl)methanol in Contemporary Research

This compound occupies a unique niche as both a potential drug candidate and synthetic intermediate. The methanol substituent at C2 enables facile derivatization via esterification or etherification, while the C6-CF₃ group enhances target binding through hydrophobic interactions. Current applications include:

Structural Relevance in Drug Discovery Paradigms

Three structural features dominate the molecule’s drug discovery utility:

Morpholine Ring Dynamics

The chair conformation optimizes hydrogen bonding with Asp-Phe-Gly (DFG) motifs in kinases, while nitrogen protonation at physiological pH enhances water solubility (measured logS = -2.1).Trifluoromethyl Group Effects

Methanol Functionality

Serves as a:

Structural Parameter Comparison

| Parameter | Morpholine Core | CF₃-Substituted Analog | Methanol Derivative |

|---|---|---|---|

| LogP | -0.3 | +0.9 | -0.1 |

| TPSA (Ų) | 21 | 21 | 38 |

| Metabolic Stability (t½) | 2.1 h | 6.8 h | 4.3 h |

Propiedades

IUPAC Name |

[6-(trifluoromethyl)morpholin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHWZKGOGDZROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287332-16-3 | |

| Record name | [6-(trifluoromethyl)morpholin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)morpholin-2-yl)methanol typically involves

Actividad Biológica

(6-(Trifluoromethyl)morpholin-2-yl)methanol (CAS No. 2287332-16-3) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as drug candidates. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The mechanism by which this compound exerts its effects involves interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target sites. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes linked to disease pathways, particularly those involved in cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

Recent research indicates that this compound has significant inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .

- Butyrylcholinesterase (BChE) : Studies have demonstrated that derivatives of morpholine compounds exhibit selective inhibition against BChE, which is also implicated in neurodegenerative diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

- MDA-MB-231 Cells : This breast cancer cell line demonstrated morphological changes and increased caspase activity upon treatment with related morpholine derivatives at concentrations as low as 1 µM, indicating potential apoptotic effects .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of morpholine derivatives found that compounds similar to this compound exhibited significant neuroprotective effects in models of oxidative stress. The mechanism involved modulation of oxidative stress pathways and enhancement of antioxidant defenses .

Case Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial properties of morpholine derivatives against various bacterial strains. The study reported that these compounds disrupted bacterial cell membranes, leading to cell lysis and death .

Data Summary

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its morpholine structure allows for diverse chemical modifications, making it suitable for creating various derivatives used in pharmaceutical development and materials science.

Synthetic Routes

The synthesis typically involves:

- Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and an acid catalyst.

- Introduction of the Trifluoromethyl Group: This is often done via nucleophilic substitution reactions using trifluoromethyl iodide or trifluoromethyl sulfonate.

- Hydroxymethylation: The introduction of the hydroxymethyl group can occur through reactions with formaldehyde under basic conditions.

Biological Research

Probes for Biological Systems

In biological applications, (6-(Trifluoromethyl)morpholin-2-yl)methanol can act as a probe to investigate the effects of trifluoromethyl and hydroxymethyl groups on biological systems. Its ability to modulate enzyme activity makes it valuable in studying metabolic pathways.

Medicinal Chemistry Applications

The compound's trifluoromethyl group enhances metabolic stability and bioavailability, making it a potential candidate for drug design targeting specific enzymes or receptors. For instance, compounds containing this moiety have shown improved pharmacokinetic properties, which is critical in developing therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow for the development of materials with enhanced characteristics, such as increased stability and reactivity.

Table 1: Summary of Research Findings

Comparación Con Compuestos Similares

Research Trends and Data Highlights

- Synthetic Efficiency: Morpholine derivatives with -CF₃ groups require fewer purification steps compared to pyridine analogs, as noted in EP 4 374 877 A2 .

- Biological Performance: Fluorinated morpholines show 2–5× higher in vitro metabolic stability than non-fluorinated counterparts in cytochrome P450 assays .

- Crystallographic Insights: SHELXL refinements reveal that the morpholine ring in "this compound" adopts a chair conformation, minimizing steric strain .

Q & A

Q. What are the established synthetic routes for (6-(Trifluoromethyl)morpholin-2-yl)methanol, and what factors influence yield optimization?

Methodological Answer: The compound is synthesized via multi-step routes involving fluorination and reduction. A common approach involves:

Halogenation : Reacting a chlorinated morpholine precursor with trifluoromethylating agents (e.g., potassium fluoride in DMSO) .

Reduction : Using LiAlH₄ to reduce intermediate esters or ketones to the alcohol .

Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water) to isolate the product .

Q. Critical Factors :

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 393 [M+H]+) and purity assessment. Retention times vary with mobile phase (e.g., 1.46 minutes under SMD-TFA05 conditions) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve trifluoromethyl group orientation and morpholine ring puckering .

- NMR : ¹⁹F NMR quantifies trifluoromethyl group integrity, while ¹H/¹³C NMR confirms stereochemistry .

Q. Software Tools :

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Development : Acts as a building block for fluorinated pharmaceuticals. The trifluoromethyl group enhances metabolic stability and target binding .

- Biological Probes : Used in kinase inhibitor synthesis (e.g., PI3Kα inhibitors) due to its hydrogen-bonding capacity with ATP-binding pockets .

- Conformational Studies : Morpholine ring puckering (analyzed via Cremer-Pople coordinates) influences drug-receptor interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LCMS/HPLC data across different synthesis batches?

Methodological Answer:

- Standardize Conditions : Use identical mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and columns (e.g., YMC-Actus Triart C18) .

- Calibration : Include internal standards (e.g., trifluoromethylpyridine derivatives) to normalize retention times .

- Data Validation : Cross-check with ¹⁹F NMR to confirm trifluoromethyl group retention in case of unexpected adducts .

Q. Example Workflow :

Analyze under SMD-TFA05 conditions .

Compare with reference batches using PCA (Principal Component Analysis) of retention time and m/z clusters.

Q. What computational methods are employed to predict the compound's ring puckering and conformational stability?

Methodological Answer:

- Cremer-Pople Parameters : Quantify morpholine ring puckering amplitude (q) and phase angle (φ) from crystallographic data .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical puckering .

- MD Simulations : Assess conformational flexibility in solution (e.g., water/DMSO mixtures) using AMBER force fields .

Q. Case Study :

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysts : Use (S)-BINAP or Jacobsen catalysts in asymmetric reductions to achieve >95% ee .

- Chiral Chromatography : Employ cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation .

- Kinetic Resolution : Exploit differential reaction rates of enantiomers with chiral auxiliaries (e.g., Evans oxazolidinones) .

Q. Critical Parameters :

- Temperature: Lower temps (e.g., -20°C) favor enantioselectivity in LiAlH₄ reductions .

- Solvent: Non-polar solvents (e.g., hexane) reduce racemization during crystallization .

Q. How does the trifluoromethyl group influence the compound's bioactivity and target interactions?

Methodological Answer:

- Electronic Effects : The -CF₃ group withdraws electrons, polarizing adjacent bonds and enhancing hydrogen-bond acceptor strength .

- Hydrophobic Interactions : Increased lipophilicity (logP ~2.1) improves membrane permeability and binding to hydrophobic enzyme pockets .

- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo .

Q. Validation Methods :

- SAR Studies : Compare activity of -CF₃ analogs vs. -CH₃ or -Cl derivatives in enzyme assays .

- Docking Simulations : AutoDock Vina predicts binding modes with targets like EGFR or PI3K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.